molecular formula C8H10BrFN2 B8167593 N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine

Cat. No.: B8167593
M. Wt: 233.08 g/mol
InChI Key: CCVMTYACIQIXID-UHFFFAOYSA-N
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Description

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine (CAS: 2748283-55-6) is a substituted pyridine derivative with a molecular formula of C₈H₁₀BrFN₂ and a molecular weight of 233.09 g/mol . The compound features a pyridine core substituted with bromo and fluoro groups at the 5- and 2-positions, respectively, and an ethanamine moiety attached via a methylene bridge to the 3-position of the pyridine ring. This structure imparts unique physicochemical properties, including moderate polarity (PSA: ~38.91 Ų) and lipophilicity (LogP: ~2.14), as inferred from its parent compound, (5-bromo-2-fluoropyridin-3-yl)methanamine (CAS: 1211584-25-6) .

Properties

IUPAC Name

N-[(5-bromo-2-fluoropyridin-3-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrFN2/c1-2-11-4-6-3-7(9)5-12-8(6)10/h3,5,11H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVMTYACIQIXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(N=CC(=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: Its unique properties make it valuable in material science and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs such as halogenated pyridine cores, amine-functionalized side chains, or related pharmacophores.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Differences Reference
N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine C₈H₁₀BrFN₂ 233.09 5-Bromo-2-fluoro-pyridine; ethanamine side chain Baseline compound
N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine C₉H₁₀BrFN₂ 245.10 Cyclopropanamine replaces ethanamine Increased steric bulk; higher molecular weight
N-((3-Chloropyrazin-2-yl)methyl)ethanamine hydrochloride C₇H₁₁ClN₃·HCl 212.09 (free base) Chloropyrazine core; hydrochloride salt Different heterocycle (pyrazine vs. pyridine); ionic form
25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) C₁₈H₂₂BrNO₃ 380.28 Phenethylamine backbone; methoxy substitutions Aryl core instead of pyridine; psychedelic activity reported
1-(5-Bromofuran-2-yl)-N-methylmethanamine C₆H₉BrNO 190.05 Bromofuran core; methylamine side chain Furan vs. pyridine; reduced nitrogen count
N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine C₁₅H₂₄BNO₂ 277.18 Boronate ester at pyridine 5-position Boron-containing; synthetic intermediate

Functional Group Modifications

  • Cyclopropanamine vs.
  • Heterocycle Variations : Substituting pyridine with pyrazine (e.g., N-((3-Chloropyrazin-2-yl)methyl)ethanamine) modifies electronic properties, affecting solubility and hydrogen-bonding capacity .

Pharmacophore Analogues

  • NBOMe Series (25B-NBOMe, 25C-NBOMe): These phenethylamine derivatives share an ethanamine backbone but replace pyridine with a substituted phenyl ring.
  • Bromofuran Derivatives : Compounds like 1-(5-Bromofuran-2-yl)-N-methylmethanamine exhibit reduced nitrogen content and aromaticity compared to pyridine analogs, likely lowering basicity and altering bioavailability .

Biological Activity

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluoropyridine with ethanamine under controlled conditions. This process may utilize various coupling agents and solvents to enhance yield and purity. The structure of the compound is confirmed through techniques such as NMR and mass spectrometry.

Pharmacological Properties

This compound exhibits a range of biological activities, particularly in the context of neuropharmacology and antibacterial effects. Studies have demonstrated its interaction with various receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in treating psychiatric disorders.

Table 1: Biological Activity Summary

Biological ActivityObservationsReference
Dopamine Receptor Agonism Exhibits agonistic activity on D2/D3 receptors
Serotonin Receptor Agonism Modulates 5-HT1A receptor activity
Antibacterial Activity Effective against gram-positive bacteria
Cytotoxicity Low cytotoxicity in human cell lines

The compound’s mechanism involves binding to specific receptors in the central nervous system, influencing neurotransmitter release and activity. Its dual action on both dopamine and serotonin receptors suggests potential for treating depression and anxiety disorders.

Case Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of this compound, researchers found that it significantly increased locomotor activity in rodent models, indicating a stimulant effect. The compound's EC50 values for D2 and 5-HT1A receptor activation were reported as 0.9 nmol/L and 2.3 nmol/L respectively, showcasing its potency in modulating these pathways .

Case Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be as low as 0.25 µg/mL, indicating a strong antibacterial effect compared to standard antibiotics like linezolid . This study highlighted its potential as a novel therapeutic agent for bacterial infections.

Preparation Methods

Demethylation and Activation

Demethylation of the methoxy group is achieved using boron tribromide (BBr₃) in DCM, converting it to a hydroxyl group. The hydroxyl group is then activated as a mesylate or tosylate to enhance its leaving capacity.

Reaction Conditions:

  • Demethylation: BBr₃, DCM, −78°C to 25°C

  • Activation: Methanesulfonyl chloride (MsCl), triethylamine, DCM

Nucleophilic Substitution with Ethanamine

The activated intermediate undergoes nucleophilic substitution with ethanamine in a polar aprotic solvent (e.g., dimethylformamide, DMF). This step replaces the mesylate group with a methylene-ethanamine moiety.

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: Potassium iodide (KI)

  • Yield: ~50–60%

Alternative Pathway: Reductive Amination

An alternative route involves reductive amination of a pyridine-3-carbaldehyde derivative.

Synthesis of 5-Bromo-2-fluoropyridine-3-carbaldehyde

Oxidation of 3-methyl-5-bromo-2-fluoropyridine using manganese dioxide (MnO₂) or a Swern oxidation protocol generates the aldehyde.

Reaction Conditions:

  • Oxidizing Agent: MnO₂, dichloromethane, reflux

  • Yield: ~75%

Reductive Amination with Ethanamine

The aldehyde reacts with ethanamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • pH: 5–6 (acetic acid buffer)

  • Yield: ~65%

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Challenges
Diazotization/BrominationDiazotization, bromination, substitutionHigh regioselectivity, scalableMultiple steps, moderate yields
Reductive AminationOxidation, reductive aminationFewer steps, functional group toleranceRequires aldehyde precursor

Optimization Strategies

Catalytic Enhancements

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could streamline the introduction of the ethanamine group. However, this requires a halogenated precursor (e.g., 3-bromo-5-fluoro-2-methoxypyridine) and a palladium catalyst.

Solvent and Temperature Effects

Elevating reaction temperatures to 120°C in DMF improves substitution kinetics but risks decomposition. Solvent screening (e.g., acetonitrile, THF) may enhance yields .

Q & A

Q. What are the optimal synthetic routes for N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated pyridine precursors. For example, microwave-assisted reactions at 140°C under argon with bis(triphenylphosphine)palladium(II) dichloride achieve efficient coupling . Alternatively, reductive amination of 5-bromo-2-fluoropyridine-3-carbaldehyde with ethanamine, followed by purification via silica gel chromatography (gradient elution with ethyl acetate/hexane), yields the target compound. Reaction time, temperature, and catalyst loading significantly affect yields, as seen in analogous syntheses where extended stirring with trifluoroacetic acid (TFA) reduced yields to 11.1% due to side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
  • ¹H NMR identifies the ethanamine chain (δ 2.5–3.0 ppm for CH₂NH₂) and pyridinyl protons (δ 7.5–8.5 ppm).
  • ¹³C NMR confirms the bromo (C-Br ~105 ppm) and fluoro (C-F ~150 ppm) substituents.
    High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₉BrFN₂), while HPLC with UV detection (λ = 254 nm) monitors purity. These methods align with protocols used for structurally similar pyridinylmethanamines .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Post-reaction purification via gravity filtration (to remove desiccants like Na₂SO₄) followed by silica gel column chromatography with ethyl acetate/hexane gradients (50:50 to 5:95 v/v) effectively isolates the product. For hydrochloride salts, precipitation with ether-HCl yields >90% purity, as demonstrated in analogous dihydrochloride syntheses .

Q. What are the stability considerations for this compound under storage?

  • Methodological Answer : Store as a hydrochloride salt at -20°C in airtight, amber vials to prevent degradation. Free bases are prone to oxidation; stability studies on similar ethanamine derivatives show <5% decomposition over six months under these conditions .

Q. How can researchers validate the absence of common by-products?

  • Methodological Answer : Use thin-layer chromatography (TLC) with iodine staining to detect unreacted precursors. For halogenated impurities (e.g., residual 5-bromo-2-fluoropyridine), inductively coupled plasma mass spectrometry (ICP-MS) quantifies bromine/fluorine content, ensuring <0.1% contamination .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when optimizing catalysts?

  • Methodological Answer : Employ design of experiments (DOE) to systematically vary Pd catalyst loading (0.5–5 mol%), ligand type (e.g., triphenylphosphine vs. XPhos), and solvent (DMF vs. THF). For example, microwave-assisted Suzuki couplings with XPhos increased yields by 20% compared to triphenylphosphine in analogous reactions . Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps, such as oxidative addition of the bromo substituent .

Q. What strategies mitigate by-product formation during reductive amination?

  • Methodological Answer : Control pH during workup: After TFA deprotection, adjust aqueous layers to pH 10 before extraction to minimize protonation of the amine and reduce side-product solubility. Use scavenger resins (e.g., QuadraSil™ MP) to remove unreacted aldehydes, as validated in related pyridinylmethanamine syntheses .

Q. How do structural modifications (e.g., replacing bromine with iodine) impact biological activity?

  • Methodological Answer : Synthesize analogs via halogen-exchange reactions (e.g., Finkelstein reaction) and compare binding affinities in receptor assays. For instance, replacing bromine with iodine in NBOMe derivatives increased serotonin receptor (5-HT₂A) binding by 30%, suggesting halogen size influences target engagement .

Q. What advanced chromatographic methods resolve co-elution issues with structurally similar analogs?

  • Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with a pentafluorophenyl column and gradient elution (0.1% formic acid in acetonitrile/water). For example, this method achieved baseline separation (R > 1.5) between this compound and its 2-chloro analog .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

  • Methodological Answer :
    Perform density functional theory (DFT) calculations to predict electronic effects of substituents. For pyridinylmethanamines, electron-withdrawing groups (e.g., -F) stabilize the amine moiety, reducing metabolic oxidation. Molecular docking (e.g., AutoDock Vina) can prioritize derivatives with optimal steric fit for target proteins .

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